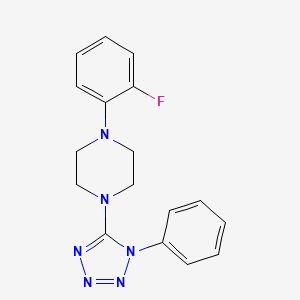

1-(2-fluorophenyl)-4-(1-phenyl-1H-tetrazol-5-yl)piperazine

Übersicht

Beschreibung

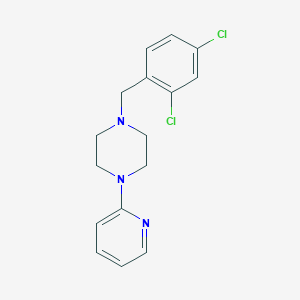

Synthesis Analysis

The synthesis of related piperazine derivatives typically involves condensation reactions, nucleophilic substitution, or cyclo-condensation processes. These methods allow for the incorporation of diverse functional groups, leading to compounds with varied biological activities. For instance, the synthesis of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate involves condensation between carbamimide and 3-fluorobenzoic acid, showcasing a method that could be adapted for our compound of interest (Sanjeevarayappa et al., 2015).

Molecular Structure Analysis

Crystallographic and spectroscopic analyses, such as X-ray diffraction and NMR, are crucial for determining the molecular structure of synthesized compounds. For example, the crystal and molecular structure of 1-(p-fluorophenylmethyl)-2-(4-methyl-1-piperazinyl)-1H-benzimidazole was elucidated using X-ray analysis, highlighting the planarity of the benzimidazole ring and its spatial arrangement with respect to the fluorophenyl and piperazine rings (Özbey et al., 1998).

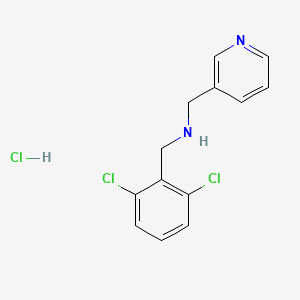

Chemical Reactions and Properties

Piperazine derivatives undergo various chemical reactions, including nucleophilic substitution, and exhibit a range of chemical properties based on their functional groups. For instance, the synthesis of 1-(benzo[b]thiophen-4-yl)-4-(2-(oxo,hydroxyl, and fluoro)-2-phenylethyl)piperazine derivatives involves nucleophilic substitution reactions, demonstrating the chemical versatility of piperazine-based compounds (Mishra & Chundawat, 2019).

Physical Properties Analysis

The physical properties of piperazine derivatives, such as solubility, melting point, and crystal structure, are influenced by their molecular architecture. Detailed analyses, including single-crystal X-ray diffraction, provide insights into the compound's crystallinity and stability. The crystal structure of 1-[5-(4-methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-piperazine derivatives, for example, revealed the chair conformation of the piperazine ring and its impact on intermolecular hydrogen bonding (Kumara et al., 2017).

Chemical Properties Analysis

The chemical properties, such as reactivity, stability, and interaction with biological targets, are essential for understanding the potential applications of piperazine derivatives. Studies often focus on their antimicrobial, antifungal, and receptor-binding activities, providing a basis for their use in various therapeutic areas. For example, novel 1-(2-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine derivatives exhibited significant antibacterial and antifungal activities, indicating their potential as bioactive agents (Rajkumar et al., 2014).

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Characterization

1-(2-fluorophenyl)-4-(1-phenyl-1H-tetrazol-5-yl)piperazine is part of a broader category of compounds studied for their chemical synthesis, characterization, and potential applications in medicinal chemistry. For instance, research on similar compounds has focused on their synthesis methods, structural analysis, and biological activity evaluation. The study by Sanjeevarayappa et al. (2015) highlights the synthesis and characterization of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate, detailing its crystal structure and potential for biological activity.

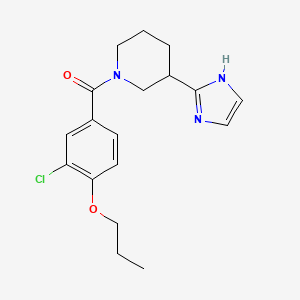

Biological Activity and Drug Development

Compounds within this class have been explored for various pharmacological activities, including their role as antagonists for dopamine and serotonin receptors, which are crucial targets in the development of antipsychotic medications. For example, the work by Perregaard et al. (1992) delves into the development of noncataleptogenic, centrally acting dopamine D-2 and serotonin 5-HT2 antagonists, providing insights into the chemical structure's impact on pharmacological profiles.

Antimicrobial and Antiviral Research

Research into the antimicrobial and antiviral potentials of similar compounds has also been a focus area. Studies like those conducted by Mishra and Chundawat (2019) investigate the synthesis and biological evaluation of novel derivatives, showing promising activity against specific bacterial and viral strains. This line of research underscores the potential of such compounds in addressing infectious diseases through novel therapeutic agents.

Molecular Docking and QSAR Studies

The application of molecular docking and quantitative structure-activity relationship (QSAR) studies in understanding the interaction between these compounds and biological targets has been explored. For example, the synthesis and docking studies by Balaraju et al. (2019) on 1-(2-fluorophenyl)-3-(4-((pyridine-2-yl) methyl) piperazin-1-yl)-1H-indazole derivatives provide insights into the compound's potential interactions with biological receptors, guiding the design of more effective therapeutic agents.

Eigenschaften

IUPAC Name |

1-(2-fluorophenyl)-4-(1-phenyltetrazol-5-yl)piperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17FN6/c18-15-8-4-5-9-16(15)22-10-12-23(13-11-22)17-19-20-21-24(17)14-6-2-1-3-7-14/h1-9H,10-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJRHTSKRORCQOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2F)C3=NN=NN3C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17FN6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101327400 | |

| Record name | 1-(2-fluorophenyl)-4-(1-phenyltetrazol-5-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101327400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

27.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24809335 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

379249-79-3 | |

| Record name | 1-(2-fluorophenyl)-4-(1-phenyltetrazol-5-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101327400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-[(4-methylphenoxy)acetyl]piperazine oxalate](/img/structure/B5523580.png)

![1-{2-[7-(4-ethoxybenzylidene)-3-(4-ethoxyphenyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]-2-oxoethyl}-5-(2-methoxyphenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B5523585.png)

![2-{[(2-methyl-5-quinolinyl)amino]carbonyl}benzoic acid](/img/structure/B5523605.png)

![N-[(4,6-dimethyl-2-pyrimidinyl)methyl]-5-oxo-1-(2-pyridinylmethyl)-3-pyrrolidinecarboxamide](/img/structure/B5523613.png)

![[1-[3-(2-aminoethyl)benzyl]-3-(cyclopropylmethyl)-3-piperidinyl]methanol dihydrochloride](/img/structure/B5523625.png)

![7-[(5-methoxy-1H-indol-2-yl)carbonyl]-2-oxa-7-azaspiro[4.5]decane](/img/structure/B5523631.png)

![(1S*,5R*)-3-[(2-methoxyphenyl)acetyl]-6-(3-methyl-2-buten-1-yl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5523667.png)

![2-{[4-allyl-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylpropanamide](/img/structure/B5523678.png)